molecular formula C27H34O11 B1665604 Arctiin CAS No. 20362-31-6

Arctiin

Cat. No. B1665604
CAS RN: 20362-31-6
M. Wt: 534.6 g/mol
InChI Key: XOJVHLIYNSOZOO-SWOBOCGESA-N
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Description

Arctiin is a lignan found in many plants of the family Asteraceae, particularly the greater burdock (Arctium lappa) and Centaurea imperialis . It is the glucoside of arctigenin . Arctiin exerts robust antioxidant properties to modulate redox balance .


Synthesis Analysis

Arctiin is a natural herb-isolated bioactive molecule. In vitro, treatment using arctiin rescued the interleukin (IL)-1β-induced activation of proteinases and promoted the cartilage ECM synthesis in human chondrocytes .


Molecular Structure Analysis

Arctiin has a molecular formula of C27H34O11 and a molecular weight of 534.55 . The XRD analysis indicated that arctiin’s crystalline structure peaked at a 2θ = 24.8, 26.7, and 32.4 .


Chemical Reactions Analysis

Arctiin regulates cartilage ECM metabolism in an in vitro arthritic environment . It also has the potential to modulate redox balance .


Physical And Chemical Properties Analysis

Arctiin has a density of 1.4±0.1 g/cm3, a boiling point of 756.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It also has a molar refractivity of 134.3±0.3 cm3 .

Scientific Research Applications

Osteoarthritis Treatment

Arctiin has been shown to have therapeutic effects in the treatment of osteoarthritis. In vitro studies indicate that arctiin can rescue the activation of proteinases and promote cartilage extracellular matrix (ECM) synthesis in human chondrocytes. In vivo, arctiin has been observed to ameliorate cartilage erosion and subchondral bone sclerosis in post-traumatic osteoarthritis mice models .

Cancer Therapy

Research suggests that arctiin and its derivative arctigenin could be potential treatments for solid tumors. Arctiin is considered less toxic than arctigenin and can act as a prodrug, being converted to arctigenin in the body. These compounds have shown promise in the development as drugs for treating solid tumors .

Anti-inflammatory Effects

Arctiin has demonstrated anti-inflammatory properties, particularly by inhibiting COX-2 expression. This suggests that arctiin may exert its anti-inflammatory effects by inactivating pro-inflammatory mediators through the suppression of NF-kB, which could be beneficial in treating inflammatory diseases .

Lung Injury Treatment

A water-soluble glucuronide derivative of arctiin, known as arctigenin-4’-O-glucuronide, has been synthesized and evaluated for its anti-inflammatory effect using an acute lung injury model in mice. This derivative could potentially be used in the treatment of lung injuries due to its anti-inflammatory properties .

Mechanism of Action

Target of Action

Arctiin, a major active lignan found in numerous plants, primarily targets inducible nitric oxide synthase (iNOS) . It also interacts with COX-2 , a key enzyme involved in inflammation .

Mode of Action

Arctiin exhibits potent anti-inflammatory activities by inhibiting iNOS via modulation of several cytokines . It also inhibits COX-2 expression via NF-κB pathways, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

Arctiin affects multiple biochemical pathways. It rescues the interleukin (IL)-1β-induced activation of proteinases and promotes the cartilage extracellular matrix (ECM) synthesis in human chondrocytes . It also inhibits the activation of the nuclear transcription factor, NF-κB in macrophages . Furthermore, it increases the mitochondrial membrane potential, which in turn reduces the production of reactive oxygen species (ROS), blocks the polarization of macrophages, and inhibits the differentiation of myofibroblasts .

Pharmacokinetics

Pharmacokinetic studies demonstrated the extensive glucuronidation and hydrolysis of Arctiin in liver, intestine, and plasma, which might hinder its in vivo and clinical efficacy after oral administration . This suggests that alternative administration routes may be necessary to promote its ability to serve as a therapeutic agent .

Result of Action

Arctiin exhibits potent anti-inflammatory effects, serving as a potential therapeutic compound against both acute inflammation and various chronic diseases . It has been shown to have anticancer properties against tumor formation and various cancers such as cervical, myeloma, prostate, endothelial, gastric, and colon cancers .

Action Environment

The action of Arctiin can be influenced by environmental factors. For instance, the presence of lipopolysaccharides (LPS), a potent macrophage activation factor, can affect the anti-inflammatory function of Arctiin . Additionally, the development of a gellan gum (GG)-based bioactive gel encapsulated with Arctiin was made to achieve long-term and sustained drug release , suggesting that the formulation and delivery method can significantly impact the efficacy and stability of Arctiin.

Safety and Hazards

Arctiin should be handled with care to avoid dust formation and contact with skin and eyes. It should be stored in a cool, dry place .

Future Directions

Arctiin may be a promising anti-arthritic agent . Future work will study functional microspheres modified with arctiin to manage osteoarthritis .

properties

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVHLIYNSOZOO-SWOBOCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942519
Record name Arctiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arctiin

CAS RN

20362-31-6
Record name Arctiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20362-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arctiin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020362316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arctiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCTIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM5RQ949K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Arctiin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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